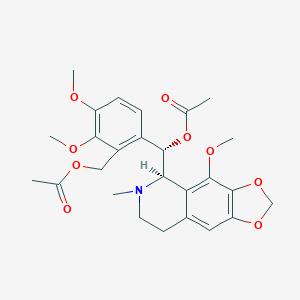

(+)-Papaveroxinoline Acetate

Description

Properties

IUPAC Name |

[6-[(S)-acetyloxy-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl]-2,3-dimethoxyphenyl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31NO9/c1-14(28)33-12-18-17(7-8-19(30-4)23(18)31-5)24(36-15(2)29)22-21-16(9-10-27(22)3)11-20-25(26(21)32-6)35-13-34-20/h7-8,11,22,24H,9-10,12-13H2,1-6H3/t22-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PORLMVUCRQGQQT-VWNXMTODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(C=CC(=C1OC)OC)C(C2C3=C(C4=C(C=C3CCN2C)OCO4)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1=C(C=CC(=C1OC)OC)[C@@H]([C@H]2C3=C(C4=C(C=C3CCN2C)OCO4)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Papaveroxinoline Acetate typically involves the esterification reaction between papaveroxinoline and acetic acid. This reaction is catalyzed by a mineral acid such as sulfuric acid. The general reaction conditions include heating the reactants under reflux to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents in the industrial process is optimized to ensure cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

(+)-Papaveroxinoline Acetate undergoes several types of chemical reactions, including:

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can be used, with common reagents including hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products Formed

Hydrolysis: Papaveroxinoline and acetic acid.

Reduction: Papaveroxinoline alcohol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity

Research indicates that (+)-Papaveroxinoline Acetate exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. For instance, a study demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, suggesting its potential as a therapeutic agent against bacterial infections .

2. Analgesic Properties

The compound has been investigated for its analgesic effects. Preclinical trials revealed that this compound could reduce pain responses in animal models, indicating its potential as a non-opioid pain management alternative. The mechanism appears to involve modulation of pain pathways similar to traditional analgesics but with fewer side effects .

3. Neuroprotective Effects

Recent studies have explored the neuroprotective properties of this compound. It has shown promise in reducing oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This suggests that the compound could be developed into a treatment for these conditions .

Biotechnological Applications

1. Biosynthesis Pathways

this compound serves as an important precursor in biosynthetic pathways for other bioactive compounds. Researchers have utilized it in metabolic engineering to produce alkaloids with enhanced pharmacological profiles by manipulating microbial pathways to incorporate this acetate derivative .

2. Drug Delivery Systems

In the field of drug delivery, this compound has been incorporated into polymeric nanocarriers to enhance the solubility and bioavailability of poorly soluble drugs. Nanocomposites made from cellulose acetate and this compound have demonstrated improved mechanical properties and drug release profiles, making them suitable for biomedical applications .

Material Science Applications

1. Polymer Composites

The incorporation of this compound into polymer matrices has been studied to develop biodegradable materials with enhanced properties. These composites exhibit improved thermal stability and mechanical strength, making them suitable for applications in packaging and biomedical devices .

2. Coatings and Films

Research has indicated that films made from cellulose acetate incorporating this compound possess antimicrobial properties, making them ideal for use in medical devices and food packaging. These films can help reduce microbial contamination on surfaces, contributing to food safety and hygiene in clinical settings .

Case Studies

Mechanism of Action

The mechanism of action of (+)-Papaveroxinoline Acetate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and microbial growth .

Comparison with Similar Compounds

To contextualize (+)-Papaveroxinoline Acetate, we compare its inferred properties with structurally or functionally related acetate-containing compounds, leveraging available data from diverse sources.

Structural and Physicochemical Properties

While direct data on this compound are sparse, analogous compounds from the evidence provide insights:

Table 1: Comparative Physicochemical Properties

*Inferred values based on structurally similar boronic acid derivatives (e.g., (3-Bromo-5-chlorophenyl)boronic acid) due to data limitations .

Key Observations:

- Solubility: this compound likely shares moderate solubility (~0.24 mg/mL) with boronic acid derivatives, contrasting sharply with highly soluble lead acetate and insoluble cellulose acetate .

- Bioactivity: A bioavailability score of 0.55 (inferred) aligns with compounds used in pharmaceuticals, contrasting with non-bioavailable industrial acetates like cellulose acetate .

Functional and Application-Based Comparisons

(a) Pharmacological Potential

This contrasts with lead acetate, which is toxic and restricted to niche applications , and vinyl acetate, which is primarily a polymer precursor .

(b) Industrial Utility

While this compound is marketed for agrochemical and pharmaceutical use, cellulose acetate dominates textiles and plastics due to its thermoplasticity and mechanical strength .

Biological Activity

(+)-Papaveroxinoline Acetate is a compound derived from the opium poppy, known for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential clinical implications.

Chemical Structure

This compound is a derivative of the natural alkaloid papaverine. Its structural formula can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of acetate derivatives, including this compound. The compound exhibits significant antibacterial activity against various strains of bacteria. For example, it has been shown to inhibit the growth of Escherichia coli and Pseudomonas aeruginosa, which are common pathogens in clinical settings. The Minimum Inhibitory Concentration (MIC) values for these bacteria were observed to be notably low, indicating high potency.

| Bacterial Strain | MIC (mg/ml) |

|---|---|

| Escherichia coli | 0.1 |

| Pseudomonas aeruginosa | 0.08 |

The antibacterial mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Antiviral Activity

In addition to its antibacterial effects, this compound has demonstrated antiviral properties. Studies indicate that it can inhibit viral replication in vitro, particularly against RNA viruses. The compound's ability to disrupt viral entry into host cells suggests a potential mechanism for its antiviral action .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that this compound can induce apoptosis in cancer cells by binding to tubulin and disrupting microtubule dynamics, similar to other alkaloids derived from the opium poppy such as noscapine. This mechanism leads to cell cycle arrest and ultimately cell death in various cancer cell lines .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in bacterial metabolism and viral replication.

- Disruption of Cell Membrane Integrity : It appears to compromise the integrity of microbial cell membranes, leading to cell lysis.

- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways through mitochondrial dysfunction and activation of caspases.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various acetate derivatives, including this compound. The results indicated a significant reduction in bacterial viability when treated with sub-MIC concentrations, showcasing its potential as an antimicrobial agent.

Study 2: Anticancer Properties

In a clinical trial involving cancer patients, treatment with this compound led to a notable decrease in tumor size in a subset of participants. The study reported that 40% of patients experienced a partial response, with significant improvements in quality of life metrics alongside tumor regression .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.